molecular formula C22H15ClFN7O B12425297 Adenosine receptor antagonist 1

Adenosine receptor antagonist 1

Cat. No.: B12425297
M. Wt: 447.9 g/mol
InChI Key: PDXSPZPOZMTADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine receptor antagonist 1 is a compound that inhibits the action of adenosine at its receptor sites. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including energy transfer, signal transduction, and regulation of blood flow. Adenosine receptors are G protein-coupled receptors and are classified into four subtypes: A1, A2A, A2B, and A3. This compound specifically targets the A1 subtype, which is involved in processes such as cardiac function, neurotransmission, and renal function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of 1,2,4-triazole derivatives, which are known for their potent binding affinity and antagonistic activity for A1 receptors . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as potassium carbonate under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The purification of the compound is achieved through techniques like column chromatography and recrystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Adenosine receptor antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazole derivatives, which retain the antagonistic activity towards A1 receptors .

Mechanism of Action

Adenosine receptor antagonist 1 exerts its effects by binding to the A1 adenosine receptor and preventing the activation of the receptor by adenosine. This inhibition leads to a decrease in the downstream signaling pathways, such as the inhibition of adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels affects various cellular processes, including neurotransmitter release, heart rate, and renal function .

Comparison with Similar Compounds

Uniqueness: Adenosine receptor antagonist 1 is unique in its high selectivity and potency for the A1 adenosine receptor, making it a valuable tool in both research and therapeutic applications. Unlike non-selective antagonists like caffeine, this compound provides targeted inhibition, reducing the likelihood of side effects associated with non-specific binding .

Properties

Molecular Formula

C22H15ClFN7O

Molecular Weight

447.9 g/mol

IUPAC Name

5-[5-amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1H-pyridin-2-one

InChI

InChI=1S/C22H15ClFN7O/c23-15-8-14(24)11-26-16(15)9-17-28-21-19(13-6-7-18(32)27-10-13)20(12-4-2-1-3-5-12)29-22(25)31(21)30-17/h1-8,10-11H,9H2,(H2,25,29)(H,27,32)

InChI Key

PDXSPZPOZMTADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC(=NN3C(=N2)N)CC4=C(C=C(C=N4)F)Cl)C5=CNC(=O)C=C5

Origin of Product

United States

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